molecular formula C14H26F3NO B8397155 n-Dodecyl-2,2,2-trifluoroacetamide

n-Dodecyl-2,2,2-trifluoroacetamide

Cat. No. B8397155
M. Wt: 281.36 g/mol
InChI Key: GDHYSHGLRHWHDX-UHFFFAOYSA-N
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Patent
US04719312

Procedure details

A solution of 8 ml. BH3 in THF (8 mM) is added dropwise to a solution of 1.12 g. (4 mM) dodecyl-trifluoroacetamide in 6 ml. THF at 0° C. under N2. The mixture is refluxed 16 hours, cooled in ice, and 6 ml. concentrated HCl added slowly. The THF is distilled off at atmosphere pressure, the mixture cooled in ice, and solid NaOH added slowly with cooling until alkaline to pH paper. The aqueous solution is then extracted three times with hexane. The combined organic layers are washed with water, dried over K2CO3, filtered, stripped to give 2.0 g. crude product. It is then chromatographed in cyclohexane/EtOAc (10:1) on silica gel (Rf =0.4) to give 870 mg. oil which is distilled at 0.3 mM., b.p. 135° C., to give 405 mg. pure product, 38% yield. NMR (CDCl3, δ): 3.22 q, J=10 (2H); 2.79 m (2H); 1.40 s (20H); 0.93 m (3H). IR shows no carbonyl bands.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 2H )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 2H )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 20H )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 3H )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
carbonyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:13][C:14](=O)[C:15]([F:18])([F:17])[F:16])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].Cl>C1COCC1>[CH2:1]([NH:13][CH2:14][C:15]([F:16])([F:17])[F:18])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)NC(C(F)(F)F)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
( 2H )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 2H )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 20H )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( 3H )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
carbonyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in ice
DISTILLATION
Type
DISTILLATION
Details
The THF is distilled off at atmosphere pressure
TEMPERATURE
Type
TEMPERATURE
Details
the mixture cooled in ice
ADDITION
Type
ADDITION
Details
solid NaOH added slowly
TEMPERATURE
Type
TEMPERATURE
Details
with cooling until alkaline
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution is then extracted three times with hexane
WASH
Type
WASH
Details
The combined organic layers are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over K2CO3
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give 2.0 g
CUSTOM
Type
CUSTOM
Details
It is then chromatographed in cyclohexane/EtOAc (10:1) on silica gel (Rf =0.4)
CUSTOM
Type
CUSTOM
Details
to give 870 mg
DISTILLATION
Type
DISTILLATION
Details
oil which is distilled at 0.3 mM
CUSTOM
Type
CUSTOM
Details
, b.p. 135° C., to give 405 mg

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCC)NCC(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.